1,2-Dimethoxydiethyl ether

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Dimethoxydiethyl ether, also known as ethylene glycol dimethyl ether, is a colorless, transparent liquid with a slight ether-like odor. It is miscible with water, ethanol, ether, and chloroform. This compound is widely used as a solvent in various chemical reactions due to its stability and ability to dissolve a wide range of substances .

准备方法

Synthetic Routes and Reaction Conditions

1,2-Dimethoxydiethyl ether can be synthesized through several methods:

-

Williamson Ether Synthesis: : This method involves the reaction of sodium salt of 2-methoxyethanol with chloromethane. The reaction proceeds as follows: [ 2 , \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} + 2 , \text{Na} \rightarrow 2 , \text{CH}_3\text{OCH}_2\text{CH}_2\text{ONa} + \text{H}_2 \uparrow ] [ \text{CH}_3\text{OCH}_2\text{CH}_2\text{ONa} + \text{CH}_3\text{Cl} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{OCH}_3 + \text{NaCl} ]

-

Alkylation of 2-Methoxyethanol: : This method uses dimethyl sulfate to alkylate 2-methoxyethanol.

-

Cleavage of Ethylene Oxide: : In the presence of dimethyl ether and catalyzed by Lewis acids such as boron trifluoride, ethylene oxide is cleaved to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves the cleavage of ethylene oxide in the presence of dimethyl ether and a Lewis acid catalyst. This method is preferred due to its efficiency and scalability .

化学反应分析

1,2-Dimethoxydiethyl ether undergoes various chemical reactions, including:

-

Oxidation: : This compound can be oxidized to form peroxides, which are unstable and can pose safety hazards .

-

Acidic Cleavage: : In the presence of strong acids like hydrobromic acid or hydroiodic acid, this compound can be cleaved to form alcohol and alkyl halide products. The reaction mechanism involves protonation of the ether oxygen, followed by nucleophilic substitution .

科学研究应用

Scientific Research Applications

1,2-Dimethoxydiethyl ether is employed in various scientific research contexts due to its unique properties:

Solvent for Electrolytes

This compound is widely utilized as a solvent in lithium batteries. Its high permittivity and low viscosity make it an excellent medium for electrolytes, enhancing battery performance and stability during operation .

Organometallic Chemistry

This compound serves as a solvent in critical organometallic reactions such as:

- Grignard Reactions

- Suzuki Reactions

- Stille Couplings

These reactions are fundamental for synthesizing complex organic molecules and materials .

Pharmaceutical Synthesis

The compound plays a crucial role in the synthesis of various pharmaceutical compounds. Its ability to dissolve a wide range of substances facilitates the formation of intermediates necessary for drug development .

Inorganic and Organometallic Reactions

Adducts formed from this compound with transition metal chlorides (e.g., molybdenum(IV) chloride and tungsten(IV) chloride) are valuable for synthetic inorganic chemistry. These complexes can act as precursors for further chemical transformations .

Case Study 1: Lithium Battery Research

A study investigated the use of this compound as a solvent in lithium-ion batteries. The results indicated that batteries utilizing this solvent exhibited improved charge-discharge cycles and overall efficiency compared to those using traditional solvents like ethylene carbonate. This advancement suggests potential applications in developing next-generation energy storage systems .

Case Study 2: Organometallic Synthesis

In a research project focused on synthesizing complex organometallic compounds, this compound was employed as a solvent for Grignard reactions. The study demonstrated that the compound effectively stabilized reaction intermediates, leading to higher yields of the desired products compared to other solvents. This finding underscores its importance in organometallic chemistry .

作用机制

The mechanism of action of 1,2-dimethoxydiethyl ether involves its ability to act as a solvent and stabilize reaction intermediates. In organometallic chemistry, it forms chelate complexes with cations, facilitating various reactions. The compound’s ability to dissolve a wide range of substances makes it an effective solvent in numerous chemical processes .

相似化合物的比较

1,2-Dimethoxydiethyl ether is often compared with other similar compounds such as:

-

Diethyl Ether: : While both are used as solvents, this compound has a higher boiling point and is more stable .

-

Tetrahydrofuran (THF): : this compound is used as a higher boiling alternative to THF and diethyl ether .

-

Dimethoxyethane: : This compound is similar in structure and is also used as a solvent in organometallic chemistry .

These comparisons highlight the unique properties of this compound, such as its higher boiling point and stability, making it a preferred solvent in various chemical reactions.

生物活性

1,2-Dimethoxydiethyl ether, also known as ethane-1,2-dimethoxy- or dimethoxyethane, is an organic compound with the molecular formula C6H14O2 and a molecular weight of approximately 118.18 g/mol. This compound is characterized by its colorless liquid form and sharp odor. It is primarily utilized as a solvent in various chemical applications due to its unique solvation properties. Recent studies have investigated its biological activity, revealing important insights into its toxicity and potential health effects.

- Molecular Formula : C6H14O2

- Molecular Weight : 118.18 g/mol

- Boiling Point : Approximately 85 °C (185 °F)

- Solubility : Slightly soluble in water; miscible with organic solvents.

Toxicological Profile

Research indicates that this compound exhibits mild toxicity , with various adverse effects reported upon exposure:

- Skin and Eye Irritation : Direct contact can lead to irritation of the skin and eyes.

- Respiratory Issues : Inhalation of vapors may cause respiratory problems.

- Gastrointestinal Effects : Ingestion can result in nausea and vomiting.

- Reproductive Toxicity : Metabolites formed during the metabolism of this compound have been associated with reproductive toxicity.

Table 1: Summary of Toxic Effects

| Exposure Route | Effects |

|---|---|

| Skin Contact | Irritation |

| Eye Contact | Irritation |

| Inhalation | Respiratory issues |

| Ingestion | Nausea, vomiting |

| Long-term Exposure | Potential reproductive toxicity |

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. Its role as a solvent enhances the solubility and reactivity of other compounds in solution, which can influence biological processes. The compound's interactions with metal cations may stabilize certain complexes during reactions, potentially affecting metabolic pathways.

Case Studies

Several case studies have highlighted the implications of exposure to ethers, including this compound:

- Case Study 1 : A study involving postmortem analysis identified the presence of ether compounds in two cases where individuals were found deceased under suspicious circumstances. The analysis utilized gas chromatography-mass spectrometry to determine ether concentrations, indicating potential misuse or accidental exposure .

- Case Study 2 : Research on the inhalation effects of ethers revealed that high concentrations could lead to anesthetic effects similar to those observed with diethyl ether. This raises concerns regarding occupational exposure limits and safety protocols in laboratories where such solvents are used .

Research Findings

Recent studies have focused on understanding the broader implications of ethers in biological systems:

- A study published in Toxicological Sciences examined the formation of toxic metabolites from ethers during metabolic processes, emphasizing the need for careful handling and risk assessment when working with these compounds .

- Another investigation explored the potential for ethers to form unstable peroxides, which could lead to further toxicological risks upon degradation or prolonged exposure .

属性

CAS 编号 |

24424-51-9 |

|---|---|

分子式 |

C6H14O3 |

分子量 |

134.17 g/mol |

IUPAC 名称 |

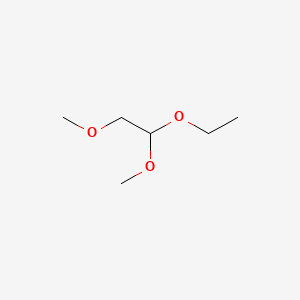

1-ethoxy-1,2-dimethoxyethane |

InChI |

InChI=1S/C6H14O3/c1-4-9-6(8-3)5-7-2/h6H,4-5H2,1-3H3 |

InChI 键 |

JMSHLCKVCSMPDO-UHFFFAOYSA-N |

规范 SMILES |

CCOC(COC)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。